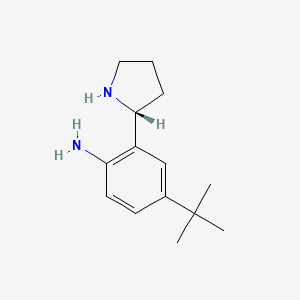
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-5-methylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-methoxy-5-methylbenzaldehyde is first converted into a difluoromethyl group through a difluoromethylation reaction.
Cyclization: The intermediate is then subjected to a cyclization reaction with pyrrolidine under specific conditions to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale production may also employ continuous flow reactors for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group may enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(2-(Trifluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
2-(2-(Difluoromethyl)-4-hydroxy-5-methylphenyl)pyrrolidine: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
(S)-2-(2-(Difluoromethyl)-4-methoxy-5-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both difluoromethyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17F2NO |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2S)-2-[2-(difluoromethyl)-4-methoxy-5-methylphenyl]pyrrolidine |
InChI |
InChI=1S/C13H17F2NO/c1-8-6-9(11-4-3-5-16-11)10(13(14)15)7-12(8)17-2/h6-7,11,13,16H,3-5H2,1-2H3/t11-/m0/s1 |
InChI Key |
PIHFJOVPDSAKGY-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C(F)F)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(F)F)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B13333859.png)
![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)



![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)




